molecular formula C10H9F2N3O2S B6026584 N-(2,4-difluorophenyl)-1-methyl-1H-pyrazole-4-sulfonamide

N-(2,4-difluorophenyl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B6026584
M. Wt: 273.26 g/mol
InChI Key: DKHRDICLGVLROJ-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-1-methyl-1H-pyrazole-4-sulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of difluorophenyl and pyrazole moieties, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves the reaction of 2,4-difluoroaniline with 1-methyl-1H-pyrazole-4-sulfonyl chloride under controlled conditions. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The industrial production methods also focus on minimizing environmental impact by employing green chemistry principles and sustainable practices .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-1-methyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

Scientific Research Applications

N-(2,4-difluorophenyl)-1-methyl-1H-pyrazole-4-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and subsequent catalytic activity. This inhibition can modulate various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-difluorophenyl)-1-methyl-1H-pyrazole-4-sulfonamide is unique due to its combination of the pyrazole and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(2,4-difluorophenyl)-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2N3O2S/c1-15-6-8(5-13-15)18(16,17)14-10-3-2-7(11)4-9(10)12/h2-6,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKHRDICLGVLROJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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